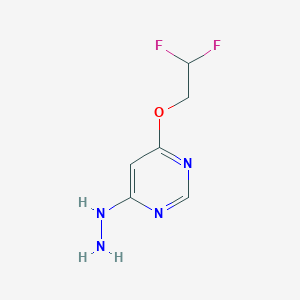
4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine is a compound that features a pyrimidine ring substituted with a difluoroethoxy group at the 4-position and a hydrazineyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine typically involves the introduction of the difluoroethoxy group and the hydrazineyl group onto a pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with 2,2-difluoroethanol under appropriate conditions to introduce the difluoroethoxy group. Subsequently, the hydrazineyl group can be introduced through a reaction with hydrazine or a hydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydrazineyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyrimidine ring can be reduced under certain conditions.
Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazineyl group can yield azo compounds, while substitution of the difluoroethoxy group can result in various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The hydrazineyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,2-Difluoroethoxy)-6-methylpyrimidine: Similar structure but with a methyl group instead of a hydrazineyl group.
4-(2,2-Difluoroethoxy)-6-aminopyrimidine: Contains an amino group instead of a hydrazineyl group.
4-(2,2-Difluoroethoxy)-6-chloropyrimidine: Features a chlorine atom instead of a hydrazineyl group.
Uniqueness
4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine is unique due to the presence of both the difluoroethoxy and hydrazineyl groups, which confer distinct chemical properties and reactivity. The combination of these groups can enhance the compound’s potential for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
[6-(2,2-difluoroethoxy)pyrimidin-4-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N4O/c7-4(8)2-13-6-1-5(12-9)10-3-11-6/h1,3-4H,2,9H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBYOEFSCQGGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1OCC(F)F)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(Trifluoromethyl)cyclohexanecarbonyl]azetidin-3-amine](/img/structure/B7973026.png)













